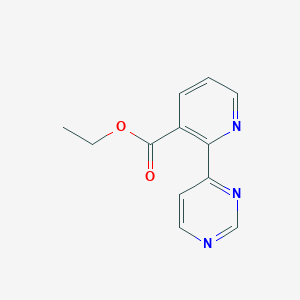

2-Pyrimidin-4-yl-nicotinic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-pyrimidin-4-ylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-2-17-12(16)9-4-3-6-14-11(9)10-5-7-13-8-15-10/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNQOMKRZORRFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C2=NC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroacetonitrile-Mediated Cyclization

Procedure :

-

Step 1 : React 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzo(b)thiophene (13.52 g, 0.06 mol) with chloroacetonitrile (6.8 g, 0.09 mol) in dry dioxane (60 mL) under HCl gas at <10°C for 6 h, followed by 12 h at room temperature.

-

Step 2 : Heat the mixture on a water bath for 2–3 h, neutralize with ammonia, and crystallize from dioxane to obtain 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one (92.7% yield).

-

Step 3 : React the intermediate with sodium nicotinate (2.93 g, 0.024 mol) in glacial acetic acid under reflux for 12 h to yield the target compound (61.2% yield).

Key Conditions :

-

Anhydrous dioxane, HCl gas saturation, and controlled temperature (<10°C).

-

Crystallization solvents: Dioxane or acetic acid.

Suzuki-Miyaura Cross-Coupling

Boronic Acid Coupling

Procedure :

-

Step 1 : Treat ethyl 2-chloropyridine-3-carboxylate (8.5 g, 0.0457 mol) with 4-(N,N-dimethyl)phenyl boronic acid (9.048 g, 0.05484 mol) in the presence of K₂CO₃ (25.2 g, 0.183 mol) and tetrakis(triphenylphosphine)palladium(0).

-

Step 2 : Reflux in toluene/ethanol (3:1) under N₂ for 24 h.

-

Yield : 65–78% after column chromatography (SiO₂, ethyl acetate/hexane).

Optimization :

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Base: K₂CO₃ ensures deprotonation of the boronic acid.

Catalytic Hydrogenation and Esterification

Hydrogenation of Nitriles

Procedure :

-

Step 1 : Reduce 2-cyano-4-(pyrimidin-4-yl)pyridine (3.6 g, 0.02 mol) with H₂ (1.8 MPa) in ethanol using 5% Pd/C and triethylamine at 80°C.

-

Step 2 : Esterify the resulting acid with ethanol and H₂SO₄ under reflux (8 h, 85°C).

Challenges :

-

Requires strict anhydrous conditions to prevent hydrolysis.

Microwave-Assisted Synthesis

One-Pot Cyclization

Procedure :

-

Step 1 : Mix ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate (2.0 g, 0.01 mol) with ammonium acetate (1.54 g, 0.02 mol) in DMF.

-

Step 2 : Irradiate at 150°C (300 W) for 20 min.

Advantages :

-

Reduces reaction time from 12 h to 20 min.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidin-4-yl-nicotinic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2-Pyrimidin-4-yl-nicotinic acid ethyl ester exhibits notable antimicrobial properties. Research has demonstrated that derivatives of pyridine and pyrimidine compounds, including this ester, show effectiveness against various bacterial strains. For instance, compounds derived from pyridine structures have been reported to possess excellent antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with MIC values ranging from 31.25 to 62.5 µg/mL .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted the synthesis of novel derivatives that showed significant inhibition of cancer cell proliferation in vitro. Specifically, certain derivatives demonstrated IC50 values around 45 μM against specific cancer cell lines, indicating promising therapeutic potential against malignancies .

Neuropharmacology

Nicotinic Receptor Modulation

As a derivative of nicotinic acid, this compound is studied for its role in modulating nicotinic acetylcholine receptors (nAChRs). Compounds that target these receptors are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that such compounds can enhance cognitive function and neuroprotection through their action on nAChRs .

Anti-fibrotic Agents

Recent studies have indicated the potential of this compound as an anti-fibrotic agent. It was found to inhibit collagen expression and hydroxyproline content in cell cultures, suggesting its utility in developing treatments for fibrotic diseases . This application is particularly relevant in conditions characterized by excessive fibrosis, such as liver cirrhosis and pulmonary fibrosis.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 31.25 |

| Compound B | E. coli | 62.5 |

| Compound C | P. aeruginosa | 31.25 |

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 45 |

| Compound E | HeLa | 50 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, various pyridine derivatives were synthesized and tested for their antimicrobial efficacy against a panel of bacterial strains. The results indicated that compounds with a pyrimidine moiety exhibited superior antibacterial activity compared to their non-pyrimidine counterparts, highlighting the significance of structural modifications in enhancing bioactivity.

Case Study 2: Neuroprotective Effects

A series of experiments were conducted to evaluate the neuroprotective effects of nicotinic acid derivatives on neuroblastoma cells subjected to oxidative stress. The findings revealed that this compound significantly reduced cell death and promoted cell survival, suggesting its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl Pyrimidine-4-carboxylate

- Structure : Pyrimidine ring substituted with an ethyl ester at the 4-position (SMILES:

CCOC(=O)C1=NC=NC=C1) . - Key Differences : Lacks the nicotinic acid (pyridine) backbone present in the target compound.

- Synthesis: Not detailed in the evidence, but analogous esterification methods (e.g., reflux with ethyl chloroacetate and pyrimidine derivatives) may apply .

- Applications : Used as a building block in organic synthesis due to its reactive ester group.

1-Pyrimidin-2-yl-piperidine-4-carboxylic Acid Ethyl Ester

Ethyl 2-(Pyrimidin-2-ylthio)acetate

- Structure : Ethyl ester of a thioacetic acid derivative substituted with a pyrimidin-2-yl group .

- Key Differences : Contains a sulfur atom bridging the pyrimidine and acetate moieties, unlike the direct C–C bond in the target compound.

- Synthesis : Prepared via reflux of 2-mercaptopyrimidine with ethyl chloroacetate in acetone, catalyzed by potassium carbonate .

4-(4,6-Dimethoxyl-pyrimidin-2-yl)-3-thiourea Carboxylic Acid Methyl Ester

- Structure : Methyl ester with a pyrimidin-2-yl group, thiourea linkage, and methoxy substituents .

- Key Differences : Methyl ester (vs. ethyl), thiourea functional group, and methoxy substitutions on the pyrimidine ring.

- Crystallography: Monoclinic space group (C2/m) with unit cell parameters a = 1.6672 nm, b = 0.66383 nm, c = 1.1617 nm .

2-((Pyridin-4-ylmethyl)amino)nicotinic Acid

- Structure: Nicotinic acid derivative with a pyridin-4-ylmethylamino substituent at the 2-position .

- Key Differences: Amino linker instead of a pyrimidin-4-yl group; lacks an ester functional group.

- Synthesis: Hydrolysis of an ethyl ester precursor (e.g., using NaOH in ethanol/water at 80°C) .

Research Findings and Challenges

- Electronic Effects : The pyrimidine ring in the target compound may enhance π-π stacking interactions compared to simpler pyridine esters .

- Solubility : Ethyl esters generally exhibit better lipid solubility than methyl analogs, as seen in fatty acid ethyl esters .

- Crystallography: X-ray diffraction data for analogs (e.g., ) suggest that similar compounds form stable monoclinic crystals, which could guide crystallization studies of the target molecule.

Biological Activity

2-Pyrimidin-4-yl-nicotinic acid ethyl ester is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the esterification of nicotinic acid followed by the introduction of a pyrimidine ring. The process can be summarized as follows:

- Esterification : Nicotinic acid is reacted with an alcohol (ethanol) in the presence of an acid catalyst to form the ethyl ester.

- Pyrimidine Formation : The pyrimidine moiety is introduced through a series of reactions involving nucleophilic substitution and cyclization.

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in activated macrophages . This suggests a potential role in treating inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer effects of this compound revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

The biological effects of this compound are thought to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and bacterial metabolism.

- Receptor Interaction : It could interact with nicotinic acetylcholine receptors, influencing neurotransmission and potentially leading to neuroprotective effects.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study conducted by Furdui et al. reported that derivatives similar to 2-Pyrimidin-4-yl-nicotinic acid exhibited notable antimicrobial activity against a panel of pathogens .

- Anti-inflammatory Mechanisms : Another investigation demonstrated that treatment with this compound reduced inflammation markers in animal models of arthritis, suggesting its potential therapeutic application .

- Anticancer Research : A recent clinical trial assessed the safety and efficacy of this compound in patients with advanced cancer, showing promising results in tumor reduction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, ethyl cyanoacetate reacts with arylhydrazonopropanals in the presence of ammonium acetate under reflux conditions to form nicotinic acid ethyl ester derivatives . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity optimization requires monitoring by TLC and HPLC, with adjustments to solvent ratios and temperature during crystallization .

Q. How is structural characterization of this compound performed to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR spectra to confirm the pyrimidine ring protons (δ 8.5–9.0 ppm) and ester carbonyl (δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS (e.g., NIST databases) verifies molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, SHELX software refines crystal structures to confirm bond lengths and angles .

Advanced Research Questions

Q. How can reaction mechanisms for pyrimidine ring formation in this compound be elucidated?

- Methodological Answer : Employ isotopic labeling (e.g., -ammonium acetate) to track nitrogen incorporation into the pyrimidine ring. Kinetic studies under varying temperatures and pH can identify rate-determining steps. Computational methods (DFT calculations) model transition states and intermediates to validate proposed mechanisms .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural analysis?

- Methodological Answer : Cross-validate using complementary techniques:

- If NMR signals overlap, use 2D-COSY or HSQC to assign protons and carbons unambiguously .

- For ambiguous X-ray data (e.g., twinned crystals), apply SHELXL’s TWIN/BASF commands for refinement. Compare results with NIST reference spectra to confirm assignments .

Q. How can in vitro biological activity of this compound be systematically evaluated?

- Methodological Answer : Design assays targeting hypothesized pathways:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., SARS-CoV-2 M inhibition, as in cinnamic ester derivatives) with IC calculations .

- Cell-Based Studies : Test cytotoxicity (MTT assay) and metabolic effects (e.g., glucose uptake in hepatocytes) with dose-response curves. Include positive controls (e.g., caffeic acid ethyl ester for metabolic pathways) .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to ensure reproducibility across triplicate experiments .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Key challenges include controlling racemization during esterification. Mitigate by:

- Using low-temperature conditions (<0°C) for acid-catalyzed steps.

- Employing chiral catalysts (e.g., L-proline derivatives) to preserve enantiomeric excess.

- Monitoring optical rotation or chiral HPLC post-synthesis to quantify purity .

Methodological Notes for Data Interpretation

- Contradictory Yield Data : If literature reports divergent yields (e.g., 40% vs. 70%), replicate experiments with strict control of moisture (via molecular sieves) and oxygen (via nitrogen purging) to identify confounding variables .

- Biological Activity Variability : Use standardized cell lines (e.g., HEK293 or HepG2) and normalize results to internal controls (e.g., β-actin for Western blots) to reduce inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.